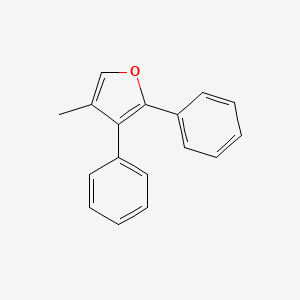

4-Methyl-2,3-diphenylfuran

Description

4-Methyl-2,3-diphenylfuran is a furan derivative characterized by a five-membered aromatic oxygen-containing ring substituted with a methyl group at position 4 and phenyl groups at positions 2 and 2. Furan derivatives are widely studied for their electronic and steric characteristics, which influence reactivity, stability, and applications in organic synthesis and materials science. The phenyl groups at positions 2 and 3 likely introduce significant steric hindrance and alter electron density distribution compared to simpler furans like 4-methyl-2,3-dihydrofuran ().

Properties

CAS No. |

35732-79-7 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-methyl-2,3-diphenylfuran |

InChI |

InChI=1S/C17H14O/c1-13-12-18-17(15-10-6-3-7-11-15)16(13)14-8-4-2-5-9-14/h2-12H,1H3 |

InChI Key |

YUNILZLMKGRGDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-diphenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-diketones with phenylhydrazine followed by cyclization can yield the desired furan derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-diphenylfuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Br₂, Cl₂) and organometallic compounds (Grignard reagents) are employed.

Major Products Formed

Oxidation: Formation of furanones and carboxylic acids.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of halogenated furans and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 4-methyl-2,3-diphenylfuran exhibit significant anticancer properties. For instance, studies have shown that specific modifications to the furan ring can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further drug development.

Anti-inflammatory Properties

Compounds derived from this compound have been evaluated for their anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, thereby providing a basis for their use in treating inflammatory diseases.

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups through electrophilic substitution reactions. This versatility makes it valuable in the preparation of pharmaceuticals and agrochemicals.

Material Science Applications

Polymer Chemistry

The compound has potential applications in polymer science, particularly in the synthesis of novel polymers with enhanced thermal and mechanical properties. By incorporating this compound into polymer matrices, researchers aim to develop materials with improved performance characteristics suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. The results showed that certain derivatives had IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of modified furan compounds. The study utilized carrageenan-induced paw edema models to assess efficacy. The results demonstrated significant reductions in inflammation markers compared to control groups, suggesting therapeutic potential for inflammatory conditions .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and anti-inflammatory properties | Significant cytotoxic effects against cancer cells |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity for functional group introduction |

| Material Science | Development of polymers with enhanced properties | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-diphenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and biological activity .

Comparison with Similar Compounds

The following analysis compares 4-Methyl-2,3-diphenylfuran with structurally related furan derivatives, focusing on substituent effects, electronic properties, and conformational features.

Structural and Substituent Comparisons

Key Observations :

- Aromaticity : Fully unsaturated furans (e.g., this compound) exhibit higher aromatic stability compared to dihydrofuran analogs ().

- Electronic Effects : Bromine substituents () create electron-deficient rings, whereas hydroxyl groups () enhance electron density, contrasting with the electron-neutral phenyl groups in the target compound.

Electronic Properties

Quantum chemical studies on coumarin derivatives () revealed that substituents significantly influence HOMO-LUMO energy gaps and charge distribution. For example:

- HOMO-LUMO Gaps : Methyl and phenyl groups typically raise HOMO energies (electron-donating), increasing nucleophilic reactivity. Bromine substituents lower LUMO energies (electron-withdrawing), favoring electrophilic reactions.

- Charge Distribution : In dihydrofurans (), partial saturation disrupts conjugation, reducing electron delocalization compared to fully aromatic furans.

Conformational Analysis

- Non-Planar Geometry: The dibromo-tetraphenyl-dihydrofuran () exhibits torsional angles (e.g., C14—C15—C16—C17: 120.6°) indicative of non-planar geometry due to steric clashes. Similar distortions may occur in this compound but would depend on phenyl group orientation.

- Crystal Packing : SHELX software () is widely used to resolve such complexities, highlighting the need for X-ray crystallography to confirm the target compound’s structure.

Biological Activity

4-Methyl-2,3-diphenylfuran (CAS No. 35732-79-7) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings on the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a furan ring substituted with two phenyl groups and a methyl group at the 4-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study assessed its effects on B16 melanoma cells, demonstrating significant reductions in cell viability at specific concentrations after 72 hours of incubation .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| B16 Melanoma | 15 | 72 |

| MCF-7 Breast | 20 | 72 |

| A549 Lung | 18 | 72 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as DNA and various enzymes. It has been reported to bind to the minor groove of DNA, potentially interfering with transcriptional processes . Additionally, it may modulate signaling pathways involved in cell survival and apoptosis.

Case Studies

- Cytotoxicity in Melanoma Models : A study performed on B16 melanoma models demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in tumor growth. The study utilized flow cytometry to analyze apoptosis markers, revealing that higher concentrations significantly increased early apoptotic cell populations .

- Antibacterial Efficacy : In a comparative study assessing the antibacterial efficacy of several furan derivatives, this compound was found to be one of the most effective against multidrug-resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other diphenylfuran derivatives:

Table 3: Comparison of Biological Activities

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| 3,4-Diphenylfuran | 25 | 64 |

| Diphenylfuran | >50 | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.